molecular formula C6H5N3O5 B13959673 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid CAS No. 243985-57-1

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13959673
CAS No.: 243985-57-1
M. Wt: 199.12 g/mol
InChI Key: OHMKMIOLHGUUKF-UHFFFAOYSA-N
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Description

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with oxaloamino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxaloamino and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(amino)-1H-pyrazole-4-carboxylic acid
  • 5-(hydroxy)-1H-pyrazole-4-carboxylic acid
  • 5-(methylamino)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the oxaloamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

243985-57-1

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

IUPAC Name

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5N3O5/c10-4(6(13)14)8-3-2(5(11)12)1-7-9-3/h1H,(H,11,12)(H,13,14)(H2,7,8,9,10)

InChI Key

OHMKMIOLHGUUKF-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

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